A Technical Guide to Mal-PEG4-Lys(t-Boc)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation
A Technical Guide to Mal-PEG4-Lys(t-Boc)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that functions as a heterobifunctional linker, playing a crucial role in the development of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6][7] Its structure is meticulously designed with three key functional components: a maleimide (B117702) group, a t-Boc protected lysine (B10760008), and a long methoxy-terminated PEG spacer. This unique combination of features offers researchers precise control over the conjugation process, enabling the creation of stable and effective therapeutic and diagnostic agents.
The maleimide terminus provides a highly selective reactive site for molecules containing free thiol groups, such as cysteine residues in proteins and peptides, through a Michael addition reaction.[4][8] The t-Boc (tert-butyloxycarbonyl) protected lysine serves as a latent reactive site. Once the initial conjugation is achieved via the maleimide group, the t-Boc protecting group can be removed under acidic conditions to expose a primary amine.[4][9] This newly available amine can then be conjugated to a second molecule of interest, such as a cytotoxic payload, a fluorescent dye, or another protein.[4][8]
The extensive m-PEG24 spacer arm enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing serum half-life.[10] The discrete nature of the PEG chain ensures uniformity in the final product, a critical factor for reproducible efficacy and safety in therapeutic applications.[4][8] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Mal-PEG4-Lys(t-Boc)-NH-m-PEG24.
Core Properties and Specifications
The physical and chemical properties of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 are summarized below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Weight | 1715.01 g/mol |
| Molecular Formula | C₇₈H₁₄₇N₅O₃₅ |
| Purity | > 95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methylene Chloride, Acetonitrile, Methanol, Acetone, DMSO, DMF |
| Storage Conditions | Store at -20°C. Allow to come to room temperature before opening. Minimize exposure to moisture and store under an inert atmosphere. |
| Long-term Storage (Powder) | -20°C for up to 3 years |
| Storage in Solvent | -80°C for up to 1 year |
Experimental Protocols
The following protocols provide detailed methodologies for the key chemical transformations involving Mal-PEG4-Lys(t-Boc)-NH-m-PEG24. These are foundational procedures that can be adapted for specific applications in PROTAC and ADC development.
Thiol-Maleimide Conjugation Protocol
This protocol outlines the steps for conjugating the maleimide group of the linker to a thiol-containing molecule, such as a protein with cysteine residues.
Materials:
-
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
-
Thiol-containing protein or molecule
-
Degassed conjugation buffer (e.g., PBS, Tris, HEPES at pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Inert gas (e.g., Argon or Nitrogen)
-
Purification system (e.g., gel filtration, HPLC, FPLC)
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein or other thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][2]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP.[8] Incubate the mixture at room temperature for 20-30 minutes under an inert atmosphere.[1][8]
-
-
Preparation of the Maleimide Linker Solution:
-
Conjugation Reaction:
-
Add the maleimide linker solution to the solution of the thiol-containing molecule. A 10-20 molar excess of the linker is often recommended as a starting point.[8][11]
-
Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.[1][2]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[8]
-
-
Purification:
t-Boc Deprotection Protocol
This protocol describes the removal of the t-Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
t-Boc protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)
-
(Optional for neutralization) Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[9]
-
The resulting product will be the TFA salt of the deprotected amine. This can often be used directly in the next step.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[9]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the deprotected amine.[9]
-
Application Workflows
The unique structure of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 makes it an ideal tool for the stepwise construction of complex biomolecules. Below are diagrams illustrating its use in the synthesis of PROTACs and ADCs.
Caption: Workflow for PROTAC Synthesis.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 | TargetMol [targetmol.com]
- 6. gentaur.com [gentaur.com]
- 7. Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 - Immunomart [immunomart.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
